molecular formula C4H7ClMg B14811982 magnesium;2-methanidylprop-1-ene;chloride

magnesium;2-methanidylprop-1-ene;chloride

Cat. No.: B14811982
M. Wt: 114.86 g/mol
InChI Key: VBBBKPRFPDSTNT-UHFFFAOYSA-M
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Description

Magnesium;2-methanidylprop-1-ene;chloride, also known as 2-methylallylmagnesium chloride, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C4H7ClMg and is typically used in solution form, often in tetrahydrofuran (THF).

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;2-methanidylprop-1-ene;chloride is prepared by the reaction of magnesium metal with 2-chloro-2-methylpropene in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction is as follows:

Mg+ClCH2C(CH3)=CH2ClMgCH2C(CH3)=CH2\text{Mg} + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{ClMgCH}_2\text{C(CH}_3\text{)=CH}_2 Mg+ClCH2​C(CH3​)=CH2​→ClMgCH2​C(CH3​)=CH2​

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of high-purity magnesium and anhydrous solvents is crucial. The reaction is typically conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methanidylprop-1-ene;chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Undergoes halogen-metal exchange with alkyl and aryl halides.

    Electrophiles: Reacts with electrophiles such as carbon dioxide to form carboxylic acids.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Carboxylic Acids: Formed from the reaction with carbon dioxide.

    Hydrocarbons: Formed from coupling reactions with various electrophiles.

Scientific Research Applications

Magnesium;2-methanidylprop-1-ene;chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Serves as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of magnesium;2-methanidylprop-1-ene;chloride involves the formation of a highly reactive organomagnesium intermediate. This intermediate can act as a nucleophile, attacking electrophilic centers in various substrates. The compound’s reactivity is influenced by the nature of the solvent and the presence of coordinating ligands.

Comparison with Similar Compounds

Magnesium;2-methanidylprop-1-ene;chloride is similar to other Grignard reagents such as phenylmagnesium bromide and methylmagnesium chloride. it is unique in its ability to form stable intermediates with certain substrates, making it particularly useful in specific synthetic applications. Similar compounds include:

    Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.

    Methylmagnesium Chloride: Employed in the formation of methylated products.

    Ethylmagnesium Bromide: Utilized in the synthesis of ethylated derivatives.

Conclusion

This compound is a versatile organomagnesium compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique reactivity and ability to form stable intermediates make it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

magnesium;2-methanidylprop-1-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBBKPRFPDSTNT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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